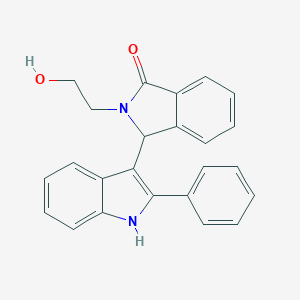
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid, also known as DMOA-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-acyl amino acids and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is not yet fully understood. However, it has been proposed that 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to exhibit various biochemical and physiological effects. For example, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. One area of interest is in the development of new drugs based on the structure of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid and its potential applications in various fields. Finally, more studies are needed to investigate the safety and toxicity of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in vivo, which will be important for determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid involves the reaction of diphenylamine with methyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid. This synthesis method has been established as a reliable and efficient process for obtaining 5-(Diphenylamino)-3-methyl-5-oxopentanoic acid in high yield and purity.
Eigenschaften
Produktname |
5-(Diphenylamino)-3-methyl-5-oxopentanoic acid |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3-methyl-5-oxo-5-(N-phenylanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-14(13-18(21)22)12-17(20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
BTCAWNFNFFMXRJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)




![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)
![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)



![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)